B1576855 Pilosulin 3

Pilosulin 3

Cat. No.: B1576855
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Pilosulin 3 within Ant Venom Bioactive Peptide Studies

This compound is a bioactive peptide found in the venom of the Australian jumper ant, Myrmecia pilosula. mdpi.com Ant venoms are complex mixtures of biologically active compounds, including a diverse array of peptides and proteins that have evolved for defense and predation. nih.govuniprot.org These venoms are a rich source of novel molecules with potential pharmacological applications. researchgate.net The study of ant venom peptides, a field within toxinology, has unveiled numerous compounds with antimicrobial, cytotoxic, hemolytic, and histamine-releasing properties. mdpi.comebi.ac.uk

The Pilosulin family of peptides, to which this compound belongs, is a significant component of the M. pilosula venom, making up a substantial portion of its peptide content. mdpi.comebi.ac.uk These peptides are characterized by their highly basic nature and have low structural homology to peptides from other Hymenoptera species like bees and wasps. mdpi.comresearchgate.net Research into these peptides is crucial for understanding the biological activity of ant venom and for the discovery of new lead compounds for drug development. This compound, in particular, has been identified as a major allergen in M. pilosula venom. nih.govresearchgate.net

Historical Perspective on the Discovery and Initial Characterization of this compound

This compound was first identified and characterized through molecular cloning techniques. mdpi.comnih.gov Researchers studying the venom components of an Australian ant from the Myrmecia pilosula species complex isolated cDNA clones that encoded for novel antimicrobial peptides, which were named this compound and Pilosulin 4. nih.govnih.gov The initial characterization revealed that this compound is derived from a 74-amino-acid precursor peptide. nih.govmdpi.com The mature form is a monomer consisting of 24 amino acid residues. novoprolabs.com

Early studies established that synthetic this compound exhibits distinct biological activities. It was found to cause a significant and dose-dependent release of histamine (B1213489) from rat peritoneal mast cells at concentrations as low as 5 µM. mdpi.comresearchgate.net Furthermore, it displayed antimicrobial activity against some bacterial species and was noted to have low hemolytic activity. mdpi.comresearchgate.net These initial findings positioned this compound as a peptide of interest for further investigation into its structure-function relationships and potential applications.

Significance of this compound Research in the Field of Natural Products and Peptidomics

The study of this compound holds considerable significance for the fields of natural products and peptidomics. As a natural product derived from ant venom, it represents a unique molecular scaffold that is largely unexplored for its therapeutic potential. researchgate.net The exploration of such venom peptides contributes to the broader understanding of the chemical diversity present in nature and offers opportunities for the discovery of novel bioactive compounds. nih.gov

Peptidomics, the comprehensive study of peptides in a biological sample, has been instrumental in identifying and characterizing this compound and other venom components. researchgate.net The detailed analysis of the M. pilosula venom peptidome has not only elucidated the composition of the venom but has also provided insights into the structure and function of its constituent peptides. researchgate.net Recent research has expanded the scope of this compound studies to investigate its potential as an anticancer agent, demonstrating its cytotoxic effects against breast cancer cell lines. researchgate.netmdpi.com This line of inquiry highlights the potential for this compound and other venom-derived peptides to serve as templates for the design of new therapeutic agents.

Interactive Data Tables

Physicochemical Properties of this compound

PropertyValue
Amino Acid SequenceIIGLVSKGTCVLVKTVCKKVLKQG
Molecular FormulaC113H206N30O29S2
Molecular Weight2513.1 Da
Length (amino acids)24
Theoretical pI10.39
Disulfide BondCys10-Cys17
This data is based on information from a synthetic version of the peptide. novoprolabs.com

Biological Activity of this compound

ActivityOrganism/Cell LineObserved EffectConcentration
Histamine ReleaseRat peritoneal mast cellsSignificant, dose-dependent releaseAs low as 5 µM
CytotoxicityMCF-7 (Breast Cancer)IC500.5 µM
CytotoxicityMDA-MB-231 (Breast Cancer)IC500.5 µM
AntimicrobialEscherichia coliAntimicrobial activity observedNot specified
AntimicrobialStaphylococcus aureusAntimicrobial activity observedNot specified
Data compiled from multiple research sources. nih.govmdpi.comresearchgate.net

Properties

bioactivity

Antibacterial

sequence

IIGLVSKGTCVLVKTVCKKVLKQG

Origin of Product

United States

Molecular Biology and Biosynthesis of Pilosulin 3

Gene Cloning and Expression Analysis of Pilosulin 3 Precursors

The journey to understanding this compound begins at the genetic level, with researchers isolating and analyzing the very blueprint that codes for this venom peptide.

Identification of cDNA Sequences Encoding this compound

The genetic sequence for this compound was first identified through the process of cDNA cloning. researchgate.net Researchers utilized reverse transcriptase-polymerase chain reaction (RT-PCR) to amplify the messenger RNA (mRNA) extracted from the venom glands of Myrmecia species. capes.gov.br By using a forward primer that corresponds to a known nucleotide sequence in the leader sequences of Pilosulin 1 and Pilosulin 2, scientists were able to isolate novel cDNA clones. capes.gov.brnih.gov

This technique led to the discovery of a cDNA clone for 'this compound' which contains an open reading frame that encodes a 74-amino acid precursor peptide. researchgate.netmdpi.com This precursor was found to share a common protein leader sequence with other known pilosulins like Myr p 1 and Myr p 2. researchgate.net The initial research predicted that the mature form of this 'this compound' would be a monomeric peptide of 24 amino acid residues. researchgate.net

Further analysis revealed that this newly identified 'this compound' was a variant of a previously described peptide, Pilosulin 3b, with a key difference being the substitution of isoleucine for leucine (B10760876) at the N-terminus. researchgate.net This finding highlighted the subtle yet important variations that can exist at the genetic level, leading to different forms of the same peptide.

Transcriptomic Analysis of Venom Glands for this compound Production

Transcriptomic analysis, which involves studying the complete set of RNA transcripts in a cell, has provided a broader view of this compound production. By sequencing the entire transcriptome of the venom glands, researchers can identify not only the genes encoding known venom peptides but also discover new, previously uncharacterized ones. antwiki.orgnih.gov This approach has been instrumental in confirming the expression of this compound precursors and understanding their relative abundance within the venom gland. antwiki.org

Integrated transcriptomic and proteomic approaches have been particularly powerful. antwiki.orgnih.gov By combining the genetic sequence data from the transcriptome with the actual protein data from the venom (proteome), scientists can confirm that the identified genes are indeed translated into functional peptides. nih.gov This combined analysis has been crucial in identifying various pilosulin-like peptides and their precursors in different ant species, revealing a conserved signal region in the precursors coupled with highly variable sequences in the mature toxin domains. researchgate.net

Post-Translational Processing and Maturation Pathways of this compound

The journey from a precursor peptide to a mature, active this compound molecule involves a series of critical modifications after the initial protein is synthesized.

Enzymatic Cleavage Mechanisms in this compound Biogenesis

The precursor peptide of this compound undergoes enzymatic cleavage to release the mature, active form. researchgate.net This process is a common feature in the biosynthesis of many venom peptides. The precursor contains a signal peptide and a pro-region that are cleaved off. researchgate.netgoogle.com The precise cleavage sites are often marked by specific amino acid motifs. google.com For instance, in some related venom peptides, cleavage occurs after motifs like XGEA, NGEP, or EAEG. google.com While the exact enzymes responsible for this compound cleavage in Myrmecia pilosula are not fully elucidated, dipeptidyl peptidases have been implicated in the processing of other hymenopteran venom precursors, suggesting a potential role in this compound maturation. researchgate.net

Role of Conserved Signal Peptides in this compound Precursors

The precursor of this compound, like other pilosulins, possesses a conserved signal peptide at its N-terminus. researchgate.netcapes.gov.brresearchgate.net This short sequence of amino acids acts as a "zip code," directing the newly synthesized peptide to the correct cellular location for further processing and secretion into the venom. plos.org The high degree of homology in the signal peptide sequences across different pilosulins suggests a common evolutionary origin and a shared mechanism for entering the secretory pathway. capes.gov.brresearchgate.net The conservation of this signal peptide, in contrast to the high variability of the mature peptide region, is a hallmark of many venom peptide families and is thought to facilitate the rapid evolution of new toxin functions. researchgate.net

Genetic Variants and Isoforms of this compound

This compound is not a single, monolithic entity but rather exists as a collection of closely related variants and isoforms.

Initially, this compound was characterized as a heterodimer, a protein composed of two different polypeptide chains: Pilosulin 3a and Pilosulin 3b, linked by disulfide bonds. researchgate.net However, further research has uncovered several variants. For instance, a variant of Pilosulin 3b, named this compound.1b, was identified, which forms a heterodimer with Pilosulin 3a to create this compound.1. researchgate.net Another variant, initially named 'this compound' by one research group, was later identified as a monomeric form and renamed this compound.2b. researchgate.netresearchgate.net

Characterization of Naturally Occurring this compound Variants

The term "this compound" encompasses several naturally occurring molecular variants that have been isolated and characterized from Myrmecia ant venoms. These variations arise from differences in amino acid sequences and their subsequent quaternary structures. Research has identified both monomeric and dimeric forms of this compound. researchgate.netresearchgate.net

Initial characterization efforts using Edman degradation sequencing identified a variant named Pilosulin 3b. researchgate.net Subsequent research utilizing cDNA cloning on Myrmecia banksi, a member of the M. pilosula species complex, identified another variant. researchgate.netcapes.gov.br This newly identified peptide was initially named 'this compound' and was found to be a variant of the previously described Pilosulin 3b, featuring an isoleucine instead of a leucine at the N-terminus. researchgate.net

Further proteomic studies led to a more complex understanding of this compound's structure. It was revealed that this compound exists as a heterodimer, formed by two different peptide chains (Pilosulin 3a and 3b) linked by two disulfide bridges in an anti-parallel fashion. researchgate.netresearchgate.net This heterodimeric form was named this compound.1. researchgate.net The monomeric variant identified by Inagaki and colleagues was later renamed this compound.2b to distinguish it from the heterodimer. researchgate.net A variant of the original Pilosulin 3b was also identified and named this compound.1b. researchgate.netresearchgate.net

The table below summarizes the characterized variants of this compound.

Variant NameMolecular StructureNotes
This compound.1 Heterodimer (Pilosulin 3a + Pilosulin 3b)Chains are linked via two disulfide bridges. researchgate.netresearchgate.net
This compound.1b Variant of Pilosulin 3bIdentified through Edman degradation sequencing. researchgate.netresearchgate.net
This compound.2b MonomerOriginally named 'this compound' by Inagaki et al.; it is a variant of Pilosulin 3b with an N-terminal Isoleucine instead of Leucine. researchgate.netresearchgate.net

Implications of Sequence Variations on this compound Biological Function

The variations in sequence and structure among this compound variants have significant implications for their biological functions, which include allergenicity, antimicrobial activity, and histamine (B1213489) release. nih.govmdpi.comcapes.gov.br

This compound is recognized as a major allergen in M. pilosula venom, meaning it is frequently identified by IgE antibodies in the sera of allergic individuals. nih.govmdpi.comresearchgate.net Studies have shown that this compound is recognized by IgE in as many as 77.7% of sera from individuals with allergies to jack jumper ant venom. nih.gov The specific amino acid sequences of the variants contribute to their allergenic potential. For instance, predictive models have assigned an allergenic potential score to this compound.2b, highlighting how specific peptide sequences can form epitopes that are recognized by the immune system. nih.gov

In addition to its allergenic properties, this compound exhibits potent biological activities. Synthetic this compound has been shown to display broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. researchgate.netnih.gov This function is common among many venom peptides, which are thought to play a defensive role against microbial pathogens. researchgate.netpensoft.net The peptide is rich in hydrophobic and basic amino acids, which allows it to interact with and disrupt microbial cell membranes, a common mechanism for antimicrobial peptides. mdpi.comresearchgate.net

Furthermore, this compound variants are potent histamine-releasing peptides. mdpi.comresearchgate.netcapes.gov.br They can cause significant, dose-dependent histamine release from mast cells at low concentrations. mdpi.com This activity is a key factor in the inflammatory and allergic reactions seen following an ant sting. The structural arrangement, such as the amphipathic α-helical structure that ponericins (peptides from another ant genus) are thought to adopt in cell membranes, is likely crucial for this function. researchgate.net The variations between this compound isoforms, such as the monomeric versus dimeric state and specific amino acid substitutions, likely modulate the intensity of these biological effects, although detailed comparative studies for each specific variant are ongoing. For example, studies on pilosulin-like peptides from other ant species have demonstrated that differences in physicochemical properties, such as hydrophobicity resulting from sequence changes, directly impact their hemolytic and antimicrobial activities. mdpi.com

Advanced Structural Investigations of Pilosulin 3

Dimerization and Oligomeric States of Pilosulin 3

This compound is recognized as a major allergen in the venom of M. pilosula and is characterized as a 74-amino-acid peptide. mdpi.comresearchgate.net It is rich in hydrophobic and basic amino acids and possesses two cysteine residues and a glycine (B1666218) at its C-terminal. mdpi.com A key feature of this compound is its existence as a heterodimer. researchgate.net Some pilosulins and pilosulin-like peptides are known to form either homo- or heterodimers through single or double disulfide bridges. researchgate.netresearchgate.netnih.gov

Elucidation of Disulfide Bridge Linkages in this compound Dimer

This compound is a heterodimer composed of two distinct peptide chains, Pilosulin 3a and Pilosulin 3b, linked by two disulfide bridges in an antiparallel fashion. researchgate.netebi.ac.uk This disulfide linkage is crucial for stabilizing the tertiary and quaternary structure of the protein. biopharmaspec.com Specifically, the connections are formed between specific cysteine residues on each chain, denoted as Ca — Cd and Cb — Cc. researchgate.net Another variant, this compound.1, also exists as a heterodimer of Pilosulin 3a and this compound.1b, with disulfide bridges at Ca — Cf and Cb — Ce. researchgate.net The formation of these disulfide bridges is a critical post-translational modification that dictates the three-dimensional structure of the peptide. lifetein.com.cn

Role of Dimerization in this compound Functional Activity

Dimerization is not merely a structural feature but is also integral to the functional activity of this compound. Research has shown that dimerization can enhance the activity of certain venom peptides. remedypublications.com For this compound, its dimeric structure is essential for its broad-spectrum predatory and defensive activities. nih.gov Studies on synthetic analogues of Δ-myrtoxin-Mp1a (another name for this compound) revealed that the antiparallel heterodimeric form is crucial for its insecticidal and anthelmintic activities. nih.gov While the A-chain homodimer also showed some activity, the native heterodimer was found to be the most potent. nih.gov This suggests that the specific arrangement of the two different chains in the dimer is optimized for its biological functions, which include antimicrobial and cytotoxic effects. mdpi.comnih.gov

Comparative Structural Analysis of this compound with Related Pilosulins and Other Venom Peptides

The peptides in M. pilosula venom, including the Pilosulin family, are unique and exhibit low structural homology to other venom peptides from Hymenoptera. mdpi.comnih.gov However, comparative analyses with related pilosulins and other venom peptides provide valuable insights into their structure-function relationships.

Homology Modeling and Phylogenetic Relationship Studies

Homology modeling and phylogenetic analyses help in understanding the evolutionary relationships and structural similarities among different peptides. For instance, a phylogenetic tree has been constructed to illustrate the relatedness of Pilosulin proteins with venom allergens from the fire ant Solenopsis geminata. nih.gov Such studies have shown that Pilosulin 2 is closely aligned with Sol g 1.1, forming a lineage with Pilosulin 4.1a. nih.gov Pilosulins generally share high sequence similarity in their initial amino acid residues, including the signal peptide, but the mature peptide domains can vary significantly. plos.orgplos.org Computational tools like AlphaFold have been used to predict the 3D structures of Pilosulins, providing insights into their folding and potential allergenic regions. nih.gov

Structural Determinants for Pilosulin-like Peptide Activity

Several key structural and physicochemical properties determine the activity of pilosulin-like peptides. These include:

Net Positive Charge: Pilosulin-like peptides typically have a net positive charge, which facilitates interaction with negatively charged microbial membranes. plos.orgnih.gov

Amphipathicity and Hydrophobicity: These peptides often adopt α-helical structures with distinct hydrophobic faces. nih.gov The degree of helicity and amphipathicity, indicated by the hydrophobic moment, points to their ability to interact with and disrupt lipid membranes, potentially by forming pores. nih.govmdpi.com

Dimerization: As discussed, the formation of dimers is a critical structural determinant for the activity of this compound and other related peptides. nih.gov

These structural features collectively contribute to the wide range of biological activities observed in pilosulins, including antimicrobial, hemolytic, and histamine-releasing properties. mdpi.comnih.gov

Mechanistic Insights into Pilosulin 3 Biological Activities Excluding Clinical Outcomes

Antimicrobial Mechanisms of Action of Pilosulin 3

This compound exhibits notable antimicrobial properties, and its mechanism of action is thought to be similar to that of other cationic antimicrobial peptides. These peptides are a crucial part of the innate immune system of many organisms.

The antimicrobial activity of pilosulin-like peptides is largely attributed to their physicochemical properties. These peptides are typically cationic and amphipathic, meaning they possess both a positive charge and distinct hydrophobic and hydrophilic regions. This structure facilitates their interaction with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and teichoic acids in Gram-positive bacteria, and lipopolysaccharides in Gram-negative bacteria.

The initial interaction is electrostatic, where the positively charged this compound is attracted to the anionic microbial surface. Following this initial binding, the peptide is believed to insert itself into the lipid bilayer of the cell membrane. This insertion disrupts the membrane's integrity, a critical step in its antimicrobial action.

While the precise model for this compound's membrane disruption has not been definitively elucidated, several models are proposed for antimicrobial peptides with similar characteristics. These models include:

Barrel-stave model: In this model, the peptides aggregate and insert into the membrane, forming a pore-like structure reminiscent of the staves of a barrel. This pore allows the leakage of essential ions and metabolites, leading to cell death.

Toroidal pore model: Here, the peptides also form a pore, but the lipid monolayers of the membrane are bent continuously through the pore, such that the water core is lined by both the peptides and the lipid head groups.

Carpet model: In this scenario, the peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane.

The exact mechanism for this compound may involve one or a combination of these models, ultimately leading to the loss of membrane potential, leakage of cellular contents, and microbial cell death.

This compound has demonstrated a broad spectrum of activity against various pathogenic microorganisms. Research has shown its efficacy against both Gram-positive and Gram-negative bacteria. However, its antifungal activity appears to be more selective. While some studies have reported activity against certain fungal species like Candida albicans, other research has indicated no activity against other fungi.

Microorganism Type Activity of Pilosulin-like Peptides
Gram-positive bacteriaPotent activity
Gram-negative bacteriaPotent activity
FungiVariable activity

Cytotoxic Mechanisms of this compound at the Cellular Level

In addition to its antimicrobial effects, this compound has been shown to possess cytotoxic activity against cancer cells. The primary mechanism identified to date is the induction of cell cycle arrest.

The precise cellular targets and signaling pathways modulated by this compound to exert its cytotoxic effects are an active area of investigation. While the exact molecular interactions are not fully understood, it is hypothesized that this compound, like other venom-derived peptides, may interact with specific components of the cancer cell membrane or intracellular targets to trigger a cascade of events leading to cell cycle arrest. nih.gov The membranolytic and non-membranolytic mechanisms of action have been suggested for venom-based peptides, though the exact process by which they kill cancerous cells remains largely unclear. nih.gov

A significant finding in the study of this compound's cytotoxicity is its ability to induce cell cycle arrest at the G2/M phase in breast cancer cell lines, specifically MCF-7 and MDA-MB-231. nih.gov This arrest prevents the cells from entering mitosis and subsequently dividing, thereby inhibiting tumor growth.

In studies, treatment of these breast cancer cells with this compound led to a notable accumulation of cells in the G2/M phase of the cell cycle. nih.gov For instance, in MDA-MB-231 cells, this compound in combination with radiation treatment arrested the cell cycle at the G2/M phase by 30.85% and 31.74% at concentrations of 0.5 µM and 0.01 µM, respectively. nih.gov In MCF-7 cells, the arrest at the G2/M phase was observed at 45% and 35.7% for the same respective concentrations. nih.gov This cytostatic effect highlights a potential therapeutic application for this compound in oncology, although the specific proteins and regulatory pathways involved in this G2/M arrest are yet to be fully elucidated. nih.gov

Cell Line Concentration of this compound (in combination with radiation) Percentage of Cells Arrested in G2/M Phase
MDA-MB-2310.5 µM30.85%
MDA-MB-2310.01 µM31.74%
MCF-70.5 µM45%
MCF-70.01 µM35.7%

Evaluation of Apoptosis-Inducing Properties of this compound

This compound, a peptide from the venom of the Australian jack jumper ant Myrmecia pilosula, has been investigated for its potential as an anticancer agent, specifically focusing on its cytotoxic and apoptosis-inducing capabilities. nih.govnih.gov Studies on human breast cancer cell lines, MCF-7 and MDA-MB-231, revealed that this compound exerts a concentration-dependent cytotoxic effect. nih.gov However, evaluation of its role in programmed cell death, or apoptosis, has shown that the peptide does not induce this pathway in these cancer cells.

Research utilizing flow cytometry to assess apoptosis demonstrated that the proportion of cells in normal, apoptotic, late apoptotic, and necrotic phases remained similar between cells treated with this compound and negative controls. nih.gov This indicates that at the concentrations tested, this compound does not trigger apoptosis, either when administered as a single agent or in combination with radiation. nih.govnih.gov While many venom-based peptides exert their anticancer effects by inducing apoptosis, the mechanism for this compound appears to be different. nih.govresearchgate.net

Table 1: Cytotoxic Concentrations of this compound on Breast Cancer Cell Lines

Inhibitory Concentration Value (µM) Cell Lines
IC25 0.01 MCF-7, MDA-MB-231
IC50 0.5 MCF-7, MDA-MB-231

Data derived from studies on human breast cancer cell lines. nih.govnih.gov

Immunological Mechanisms Involving this compound

This compound is a major allergen present in the venom of the Australian jack jumper ant, Myrmecia pilosula. nih.govresearchgate.netmdpi.com Its role in the human immune system is primarily associated with Type I hypersensitivity reactions, which are mediated by Immunoglobulin E (IgE) antibodies. tcdb.org Upon envenomation, this compound can trigger the production of specific IgE antibodies in susceptible individuals.

The significance of this compound as an allergen is highlighted by clinical research, which found that IgE antibodies in the sera of 77.7% of individuals with a diagnosed allergy to M. pilosula venom specifically recognize and bind to this peptide. nih.gov This high prevalence of sensitization underscores its importance in initiating the allergic cascade. The binding of IgE to this compound is a critical initiating step. Once specific IgE antibodies are produced, they bind to high-affinity FcεRI receptors on the surface of mast cells and basophils. mdpi.com

Subsequent exposure to the venom leads to this compound cross-linking the membrane-bound IgE, which activates these immune cells. mdpi.com Computational studies have also been employed to predict the allergenic regions, or B-cell epitopes, on the this compound.2b subunit that are likely recognized by the immune system. nih.gov This molecular recognition is the foundation of the allergic response pathway, leading to the rapid release of inflammatory mediators.

The allergenic activity of this compound is functionally demonstrated by its potent ability to induce histamine (B1213489) release from immune cells. nih.gov The cross-linking of IgE antibodies on the surface of mast cells and basophils by this compound triggers a signaling cascade within the cell, culminating in degranulation. scispace.com This process involves the fusion of intracellular granules, which are filled with pre-formed inflammatory mediators, with the cell membrane, releasing their contents into the surrounding tissue. scispace.com

The primary mediator released during this process is histamine, which is responsible for many of the immediate symptoms of an allergic reaction. Experimental studies have characterized this compound as a potent histamine-releasing peptide. nih.govmdpi.com Research using rat peritoneal mast cells showed that this compound caused a significant and dose-dependent release of histamine at concentrations as low as 5 µM. nih.gov This direct action on mast cells confirms its role in the pathophysiology of allergic reactions to ant stings. The release of histamine and other mediators like tryptase and prostaglandins (B1171923) leads to localized vasodilation, increased vascular permeability, and smooth muscle contraction, manifesting as swelling, redness, and itching.

Other Biological Activities of this compound and Their Underlying Mechanisms

The Pilosulin family of peptides, including this compound, is known to exhibit hypotensive (blood pressure-lowering) activities. nih.govnih.govnih.gov This bioactivity is a common feature of many venom components from various animal species. While the hypotensive effect of the Pilosulin peptide family is documented, the precise molecular mechanism by which this compound interacts with the vascular system to reduce blood pressure has not been fully elucidated.

Generally, venom peptides can induce hypotension through several mechanisms. These can include the potentiation of bradykinin, a potent vasodilator, or the direct stimulation of nitric oxide (NO) release from endothelial cells, which leads to vasorelaxation. mdpi.com Other potential pathways involve the inhibition of enzymes that regulate blood pressure, such as angiotensin-converting enzyme (ACE), or interaction with various ion channels or receptors on vascular smooth muscle cells. mdpi.com However, specific studies detailing which of these pathways are directly modulated by this compound are currently lacking in the scientific literature.

Insect venoms, including that of M. pilosula, are known to activate mammalian sensory neurons to produce pain as a defensive mechanism. researchgate.net As a component of this venom, this compound is understood to contribute to the pain and inflammation associated with an ant sting. The sensation of pain, or nociception, is initiated by the activation of specialized sensory neurons called nociceptors.

Venom peptides can directly activate these neurons by interacting with a variety of ion channels and receptors on the neuronal membrane. This interaction leads to depolarization of the neuron and the generation of an action potential, which is transmitted to the central nervous system and perceived as pain. While it is established that insect venoms contain a wide array of active ingredients that target nociceptive pathways, the specific molecular targets and mechanisms of action for this compound in activating sensory neurons have not been specifically identified. researchgate.net Its contribution to pain is recognized as part of the complex biological effect of the whole venom.

Anthelmintic Activity and Parasitic Target Modulation

This compound, a heterodimeric peptide also known as ∆-myrtoxin-Mp1a, is a component of the venom of the Australian jack jumper ant, Myrmecia pilosula. researchgate.net While extensively studied for its allergenic and antimicrobial properties, research has also illuminated its potential as an anthelmintic agent. This activity is intrinsically linked to its ability to disrupt cellular membranes, a mechanism shared with many venom-derived antimicrobial peptides. researchgate.netnih.gov

Detailed Research Findings

Investigations into the biological activities of this compound have demonstrated its effectiveness against the gastrointestinal parasitic nematode Haemonchus contortus, a significant pathogen in livestock. researchgate.net The anthelmintic action of this compound is not due to the targeting of a specific parasitic metabolic pathway or receptor, but rather a direct, physical disruption of the parasite's cell membranes. This cytolytic effect leads to a loss of cellular integrity and ultimately, cell death. researchgate.net

The unique dimeric structure of this compound is crucial for its biological functions, including its anthelmintic activity. Studies comparing the native heterodimer with synthetic analogues have revealed that the dimeric form is essential for potent activity. Monomeric versions of the peptide chains show significantly reduced efficacy, indicating that the quaternary structure is a key determinant of its membrane-disrupting capabilities. researchgate.net The native antiparallel arrangement of the two peptide chains within the dimer is more potent than other structural configurations. researchgate.net

The mechanism of parasitic target modulation by this compound is therefore a non-specific, membrane-centric process. The peptide's physicochemical properties, including its positive charge and amphipathic nature, are thought to facilitate its initial electrostatic attraction to the negatively charged components of the parasite's cell membrane. Following this initial binding, the peptide inserts into the lipid bilayer, leading to the formation of pores or other membrane defects that compromise the osmotic stability of the cell. nih.govntnu.no This mode of action is consistent with the "carpet" or "toroidal pore" models proposed for other membrane-active antimicrobial peptides. nih.govlatrobe.edu.au

While effective, the anthelmintic activity of this compound is closely associated with its general cytotoxicity. The concentrations at which it affects parasitic cells are similar to those that cause lysis of mammalian cells, including red blood cells. researchgate.net This lack of selectivity presents a significant hurdle for its development as a therapeutic anthelmintic agent, as it suggests a high potential for host toxicity. However, the structure-activity relationships revealed in studies of this compound and its analogues provide a valuable framework for the rational design of novel anthelmintic peptides with improved selectivity for parasitic membranes. researchgate.net

Interactive Data Table: Biological Activities of this compound and Analogues

The following table summarizes the known biological activities of this compound (∆-myrtoxin-Mp1a) and related compounds, highlighting the concentration-dependent effects and the importance of the dimeric structure.

CompoundTarget Organism/CellBiological ActivityKey Findings
This compound (∆-myrtoxin-Mp1a) Haemonchus contortus (parasitic nematode)AnthelminticDemonstrates efficacy against this gastrointestinal parasite. researchgate.net
This compound (∆-myrtoxin-Mp1a) Mammalian sensory neuronsNeuronal activationRobustly activates sensory neurons, contributing to the pain associated with ant stings. researchgate.net
This compound (∆-myrtoxin-Mp1a) Various bacteria and fungiAntimicrobialExhibits broad-spectrum antimicrobial activity. researchgate.net
This compound (∆-myrtoxin-Mp1a) Mammalian cellsCytotoxic, HemolyticCauses lysis of mammalian cells at concentrations similar to those required for anthelmintic and antimicrobial activity. researchgate.net
Monomeric Analogues of this compound Haemonchus contortusReduced Anthelmintic ActivitySignificantly less potent than the native heterodimer, demonstrating the importance of the dimeric structure. researchgate.net
Pilosulin-like peptides (from Dinoponera quadriceps) Fungi, Bacteria, ParasitesAntimicrobial, AntiparasiticPeptides with structural similarities to pilosulins also show membrane-disrupting activities. nih.govnih.gov

Recombinant Expression and Synthetic Approaches for Pilosulin 3

Methodologies for Recombinant Production of Pilosulin 3

Recombinant DNA technology offers a scalable method for producing this compound by programming host cells to manufacture the peptide.

Purification Strategies for Recombinant this compound

The purification of recombinant this compound from the complex mixture of cellular components is a multi-step process designed to achieve high purity. Affinity chromatography is a key step, leveraging the fusion tags engineered into the protein. americanpharmaceuticalreview.com

For a His-tagged protein, Immobilized Metal Affinity Chromatography (IMAC) is employed, where the polyhistidine tag binds to nickel or cobalt ions chelated to a solid support. americanpharmaceuticalreview.com Similarly, a GST-tagged protein can be purified using a resin with immobilized glutathione. Following initial capture by affinity chromatography, further purification steps, such as ion-exchange or size-exclusion chromatography, may be necessary to remove any remaining impurities and achieve the desired level of purity, often greater than 85% as determined by SDS-PAGE. usbio.netbiocompare.com The final product is typically supplied as a lyophilized powder for stability. usbio.net

Purification StepPrinciplePurpose
Cell Lysis Disruption of host cells to release the recombinant protein.To make the protein accessible for purification.
Affinity Chromatography Specific binding of the fusion tag to a ligand on a chromatography resin. americanpharmaceuticalreview.comTo isolate the recombinant protein from the bulk of cellular proteins. americanpharmaceuticalreview.com
Tag Removal (Optional) Enzymatic cleavage of the fusion tag from the purified protein.To obtain the native peptide sequence.
Polishing Steps Additional chromatography steps like ion-exchange or size-exclusion.To remove remaining impurities and achieve high purity.
Lyophilization Freeze-drying the purified protein.To ensure long-term stability. usbio.net

Chemical Synthesis of this compound and Its Analogs

Chemical synthesis provides an alternative to recombinant production, offering high purity and the flexibility to create modified versions of the peptide.

Peptide Synthesis Techniques for this compound Generation

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically generating peptides like this compound. nih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.govthermofisher.com The use of protecting groups on the amino acid side chains and termini prevents unwanted side reactions. thermofisher.com

The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a common approach in SPPS. nih.govmdpi.com After the synthesis is complete, the peptide is cleaved from the resin and all protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). novoprolabs.com The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), to yield a product with high purity (e.g., >97%). novoprolabs.com

Design and Synthesis of this compound Derivatives for Structure-Activity Relationship Studies

The flexibility of chemical synthesis allows for the creation of this compound analogs to investigate the relationship between its structure and biological function. osdd.net By systematically substituting specific amino acids, researchers can identify key residues responsible for its activities. jst.go.jp For instance, analogs of Δ-myrtoxin-Mp1a (previously known as 'this compound') have been synthesized to explore the importance of its heterodimeric structure and disulfide bond connectivity. mdpi.com Studies have shown that the native antiparallel heterodimer is more potent in its insecticidal, anthelmintic, and pain-inducing activities compared to monomeric analogs or those with different disulfide linkages. mdpi.com Such studies provide a basis for engineering analogs with potentially enhanced or more selective activities. mdpi.com

Comparative Analysis of Recombinant and Synthetic this compound Activities

Both recombinant and synthetic this compound have been used to study its biological effects. For example, a recombinant form of this compound has been investigated for its cytotoxic effects on breast cancer cell lines. nih.govmdpi.comnih.gov These studies demonstrated that recombinant this compound exerts a concentration-dependent cytotoxic effect. mdpi.comnih.gov

Synthetic this compound peptides have been used to confirm the antimicrobial and histamine-releasing activities observed with the native peptide. researchgate.netcapes.gov.br While direct, head-to-head comparative studies of the bioactivity of recombinant versus synthetic this compound are not extensively detailed in the available literature, both production methods yield peptides that demonstrate the characteristic biological activities of the Pilosulin family. The choice between recombinant and synthetic methods often depends on the specific research goal, the required quantity, and the need for specific modifications or analogs.

Advanced Analytical and Methodological Approaches in Pilosulin 3 Research

High-Resolution Mass Spectrometry for Pilosulin 3 Characterization

High-resolution mass spectrometry (HR-MS) stands as a cornerstone in the analysis of this compound, enabling precise mass determination and detailed structural insights. This technology is crucial for distinguishing this compound from other venom components and for elucidating its molecular architecture.

Peptidomic Profiling of Myrmecia Venom for this compound Identification

Peptidomic analysis of Myrmecia venom is the initial step in identifying its constituent peptides, including this compound. This process involves the comprehensive examination of the low molecular weight fraction of the venom. unesp.br Techniques such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry and liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) are employed to generate a peptide mass fingerprint of the venom. pensoft.netmdpi.comscielo.br This fingerprint provides a detailed profile of the peptides present, allowing for the initial identification of this compound based on its specific mass-to-charge ratio. unesp.br The complexity of ant venom peptidomes, which can contain over 100 different peptides, necessitates the high sensitivity and resolution offered by these mass spectrometry techniques. pensoft.netremedypublications.com

De Novo Sequencing and Fragmentation Analysis of this compound

Following its initial identification, de novo sequencing using tandem mass spectrometry (MS/MS) is employed to determine the amino acid sequence of this compound without prior genetic information. unesp.brsci-hub.sedntb.gov.uaresearchgate.net In this process, the isolated this compound peptide is fragmented, and the resulting fragment ions are analyzed to deduce the sequence of amino acids. unesp.brsci-hub.se This fragmentation analysis provides critical information about the peptide's primary structure. This compound is a heterodimeric peptide, meaning it is composed of two different polypeptide chains (an A-chain and a B-chain) linked by disulfide bonds. mdpi.comuts.edu.auacs.org Tandem mass spectrometry helps to confirm the sequences of both individual chains. sci-hub.se The combination of chemical reduction to break the disulfide bonds, followed by MS/MS analysis of the separated chains, has been a key strategy in piecing together the complete structure of this compound. acs.org

Chromatographic Techniques for this compound Isolation and Purification

The isolation and purification of this compound from the complex mixture of venom components are critical for its detailed characterization. Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are indispensable for this purpose.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used method for the purification of this compound. mdpi.compensoft.netacs.orgnih.gov This technique separates peptides based on their hydrophobicity. The crude venom is injected into an RP-HPLC system, and a gradient of increasing organic solvent concentration is used to elute the bound peptides. pensoft.netacs.orgnih.gov this compound, being a relatively hydrophobic peptide, is retained on the column and elutes at a specific solvent concentration, allowing for its separation from other venom components. mdpi.comacs.org The use of different column chemistries, such as C8 and C18, can provide different separation selectivities, and researchers often employ a multi-step RP-HPLC process to achieve high purity. mdpi.comnih.gov The purified this compound can then be collected for further analysis.

RP-HPLC Parameters for this compound and Related Peptide Purification
ParameterCondition 1Condition 2Condition 3
ColumnAgilent AdvanceBio peptide map (2.1 × 250 mm²) acs.orgPhenomenex Gemini NX-C18 (250 × 4.6 mm) nih.govWaters Xterra-C18 (2.1 × 100 mm) pensoft.net
Solvent AWater/0.1% TFA (v/v) acs.orgWater/0.05% TFA nih.govWater/0.1% TFA pensoft.net
Solvent BACN/0.1% TFA (v/v) acs.org90% ACN and 0.05% TFA nih.govACN/0.1% TFA pensoft.net
Gradient5% B for 3 min, 5–15% B over 1 min, 15–65% B over 25 min acs.org15 to 45% B over 30 min nih.gov0% B for 5 min, 0-60% B for 60 min, 60-90% B for 10 min pensoft.net
Flow Rate0.4 mL/min acs.org1 mL/min nih.gov0.3 mL/min pensoft.net

Other Advanced Separation Methodologies

While RP-HPLC is the primary purification method, other advanced separation techniques can be used in conjunction to enhance the purity of this compound. Cation-exchange chromatography has been utilized as a secondary purification step, separating peptides based on their net positive charge. acs.org This is particularly effective for basic peptides like this compound. researchgate.net The combination of different chromatographic methods, exploiting different properties of the peptide, is a powerful strategy for obtaining highly purified this compound for structural and functional studies.

Spectroscopic and Biophysical Techniques for this compound Structural Elucidation

Once purified, a variety of spectroscopic and biophysical techniques are employed to determine the three-dimensional structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy has been a key technique in this regard. mdpi-res.com Two-dimensional NMR experiments, such as TOCSY and NOESY, provide information about the through-bond and through-space proximities of atoms within the peptide, which can be used to calculate its solution structure. mdpi-res.com These studies have revealed that this compound adopts a specific folded conformation, crucial for its biological activity. unesp.br

Circular Dichroism and Nuclear Magnetic Resonance (NMR) Spectroscopy

Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, non-destructive techniques for analyzing peptide conformation in solution, which is crucial for understanding biological function under near-physiological conditions. mtoz-biolabs.com

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-handed circularly polarized light, providing rapid information about the secondary structure of a peptide. mtoz-biolabs.com Changes in the CD spectrum can indicate conformational shifts, such as a peptide adopting an α-helical or β-sheet structure upon interacting with a membrane or receptor. While specific CD studies focused solely on this compound are not extensively detailed in the literature, this technique is fundamental in related research. For instance, studies on the related peptide Pilosulin 1 have used CD to reveal the adoption of an amphipathic α-helical structure upon interaction with membrane mimetics like dodecylphosphocholine (B1670865) (DPC) micelles. researchgate.net This approach is directly applicable to this compound to investigate how its conformation changes in different environments, such as in the presence of lipid bilayers, which is key to its membrane-disrupting activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides high-resolution, three-dimensional structural information of molecules in solution. nih.gov For peptides like this compound, NMR can determine the precise atomic coordinates, map binding surfaces, and study dynamic processes. Although a high-resolution NMR structure for this compound has not been deposited in public databases, the methodology's utility is demonstrated by the successful determination of the 3D structure of Pilosulin 1 (PDB: 5X3L). unesp.br In that research, NMR was used to define the peptide's global fold and its orientation when interacting with micelles. researchgate.net A similar application of NMR to this compound would be invaluable for understanding its structure-function relationship, particularly how its residues interact with specific molecular targets.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for determining the atomic-resolution three-dimensional structures of biomolecules. nih.govmdpi.com

X-ray Crystallography relies on the diffraction of X-rays by a well-ordered crystal of the molecule. nih.gov It can achieve exceptionally high resolution, revealing intricate details of atomic arrangement and chemical bonds. creative-biostructure.com However, the primary bottleneck for this technique is the production of high-quality crystals, which can be particularly challenging for peptides and large molecular complexes. criver.com To date, there are no published crystal structures of this compound, indicating that obtaining suitable crystals may be an ongoing challenge.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary alternative, especially for large proteins and complexes that are difficult to crystallize. cancer.gov This method involves flash-freezing the molecules in solution and imaging them with an electron microscope. nih.gov Cryo-EM preserves the molecule in a near-native state and is more tolerant of sample heterogeneity. creative-biostructure.com While cryo-EM is typically used for larger macromolecules, its application to smaller peptides like this compound is less common. There is currently no cryo-EM-derived structure for this compound available.

TechniquePrincipleSample RequirementsResolutionApplication to this compound
Circular Dichroism (CD) Measures differential absorption of polarized light to determine secondary structure.Peptide in solution.Low (secondary structure).Applicable for studying conformational changes in solution or with membranes.
NMR Spectroscopy Uses magnetic properties of atomic nuclei to determine 3D structure in solution.Concentrated, pure peptide in solution.High (atomic level).Not yet published for this compound, but used for homologous Pilosulin 1.
X-ray Crystallography X-ray diffraction from a single, well-ordered crystal.High-quality crystals.Very High (atomic level).No structure is currently available; crystallization is a likely hurdle.
Cryo-Electron Microscopy (Cryo-EM) Electron imaging of flash-frozen molecules in solution.Vitrified sample; typically for larger molecules/complexes.High (near-atomic).No structure is currently available; less common for small peptides.

In Silico Approaches in this compound Research

Computational methods are integral to modern peptide research, offering predictive insights that guide laboratory experiments and accelerate discovery.

Predictive Modeling for Biological Activity and Selectivity

In silico tools are frequently used to predict the biological activities of peptides based on their amino acid sequence. For this compound, machine learning-based predictive models have been employed to assess its therapeutic potential. One study utilized the ENNAACT (Neural Networks for Anticancer Peptide Prediction) tool to screen the mature peptide sequence of this compound (IIGLVSKGTCVLVKTVCKKVLKQ). mdpi.com The model predicted that this compound is highly likely to possess anticancer properties with low toxicity to normal cells. mdpi.comresearchgate.net

Furthermore, computational tools have been used to predict the allergenic potential of Pilosulin proteins. An analysis of this compound.2b identified a potential B-cell epitope with a notable allergenic propensity score. nih.gov These predictive models are crucial for initial screening, allowing researchers to prioritize peptides for further experimental validation.

Prediction ToolTarget PropertyThis compound Sequence/VariantPredicted ScoreImplication
ENNAACT Anticancer ActivityMature this compoundPROP = 0.997High likelihood of being an anticancer agent. mdpi.comresearchgate.net
ENNAACT Hemolytic ActivityMature this compoundPROP = 0.176Low predicted toxicity to red blood cells. mdpi.comresearchgate.net
Epitope Prediction Allergenic PropensityThis compound.2bPI Score = 0.542Identified as a potential B-cell epitope with allergenic properties. nih.gov

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to model the interaction between a ligand (like this compound) and a receptor at an atomic level. frontiersin.org

Molecular Docking predicts the preferred orientation and binding affinity of a molecule when it binds to a target protein. rsc.org This method is essential for hypothesizing how this compound might interact with cellular targets, such as specific ion channels or receptors on a cancer cell surface.

Molecular Dynamics (MD) Simulations build upon docking results by simulating the movements of atoms in the peptide-receptor complex over time. mdpi.com These simulations, often run for nanoseconds to microseconds, assess the stability of the predicted binding pose and can reveal conformational changes in both the peptide and the target protein upon binding. nih.gov While specific docking and MD simulation studies for this compound have not been detailed in available literature, these methods represent a critical next step in its research to validate potential targets and understand the mechanics of its biological activity. researchgate.net

Bioinformatic Analysis of this compound Sequence and Structural Homology

Bioinformatics provides the foundational tools for analyzing the this compound peptide by comparing its sequence and structure to vast biological databases.

Sequence Analysis: The cDNA of this compound encodes a precursor peptide of 74 amino acids. researchgate.net The mature form has been described as a 24-residue monomeric peptide rich in hydrophobic and basic amino acids, with a theoretical isoelectric point (pI) of 10.41. researchgate.net However, other reports characterize this compound as a larger, 49-residue antiparallel heterodimer linked by two disulfide bonds. unesp.br This highlights the complexity and potential for multiple forms of the peptide.

Homology and Phylogenetic Analysis: Tools like BLAST and ClustalW are used to perform multiple sequence alignments, comparing this compound to other venom peptides from different ant species. journal-biogen.orgresearchgate.net These alignments reveal conserved domains and evolutionary relationships. Such analyses have shown that pilosulins share leader sequences with other ant venom peptides but have distinct mature sequences, placing them in specific families. researchgate.net

Structure Prediction: In the absence of experimental structures, ab initio modeling tools like AlphaFold are used to predict the 3D structure of proteins from their amino acid sequence. nih.gov Such models have been generated for Pilosulin proteins, providing a structural hypothesis that can be used for molecular docking studies and to map potential functional sites. nih.gov

AttributeReported FindingSource
Precursor Peptide 74 amino acid residues.Inagaki et al. (2004b) researchgate.net
Mature Peptide (Form 1) Monomer of 24 amino acid residues.Inagaki et al. (2004b) researchgate.net
Mature Peptide (Form 2) Heterodimer of 49 residues with two disulfide bonds.Dekan et al. (2017) unesp.br
Calculated Molecular Weight 2520 Da (for monomer).Inagaki et al. (2004b) researchgate.net
Theoretical Isoelectric Point (pI) 10.41 (for monomer).Inagaki et al. (2004b) researchgate.net
Key Sequence Features Rich in hydrophobic and basic amino acids; contains two cysteine residues.Inagaki et al. (2004b) researchgate.net

Ecological and Evolutionary Aspects of Pilosulin 3

Role of Pilosulin 3 in Ant Ecology and Behavior

The venom of Myrmecia pilosula, rich in peptides like this compound, is a crucial tool for both defense and predation. mdpi.comresearchgate.net this compound, also known as Δ-myrtoxin-Mp1a, is a major component, constituting a significant portion of the venom's peptide content. mdpi.comresearchgate.netresearchgate.net

Defensive Mechanisms in Myrmecia pilosula

Myrmecia pilosula ants are known for their aggressive nature and painful stings, which serve as a potent defensive mechanism against predators. mdpi.comresearchgate.net The venom, containing this compound, is capable of activating mammalian sensory neurons to produce pain, indicating its direct role in defense. nih.gov The pain-inducing properties of the venom are a key deterrent to vertebrate predators. researchgate.netuniprot.org The venom's composition, including this compound, has evolved to be highly effective in this defensive capacity, contributing to the ant's survival and the protection of its colony. antwiki.org

Predatory Functions of this compound in Venom

Beyond its defensive capabilities, the venom of Myrmecia pilosula is instrumental in predation. mdpi.com These ants prey on small insects, and their venom, with this compound as a key ingredient, is used to immobilize and kill their prey. mdpi.comwikipedia.org Studies have demonstrated the insecticidal activity of this compound, confirming its role in subduing prey. mdpi.com The broad-spectrum bioactivity of this compound, which includes cytotoxic and membrane-disrupting effects, facilitates its predatory function. mdpi.comuniprot.org The multifunctional nature of this peptide highlights its importance in the ecological success of Myrmecia pilosula as a predator. mdpi.com

Evolutionary Trajectories of Pilosulin-like Peptides

The study of pilosulin-like peptides provides insights into the molecular evolution of ant venoms. These peptides are not exclusive to Myrmecia pilosula and have been identified in other ant species, suggesting a shared evolutionary origin. researchgate.netplos.org

Comparative Genomics and Transcriptomics Across Ant Species

Comparative studies of ant genomes and venom gland transcriptomes have revealed the presence of pilosulin-like gene families in various ant lineages. researchgate.netcngb.orguio.no For instance, pilosulin-like peptides have been identified in the venom of ants from the subfamilies Ponerinae and Myrmicinae. researchgate.netnih.gov These studies indicate that the genes encoding these peptides have been conserved across different species, while also undergoing diversification. researchgate.net The analysis of venom gland transcriptomes allows researchers to identify and compare the sequences of these peptides, shedding light on their evolutionary relationships. plos.orgmdpi.com For example, a study on the giant ant Dinoponera quadriceps revealed transcripts with similarities to pilosulin 5, suggesting a conserved ancestral gene. plos.org

Diversification and Conservation of Pilosulin Gene Families

The evolution of pilosulin gene families is characterized by both the conservation of certain sequence regions and the diversification of others. researchgate.net The signal sequences of the precursor peptides, for instance, are often conserved, suggesting a common ancestral gene that has undergone duplication and neofunctionalization. researchgate.netresearchgate.net This process allows for the evolution of new peptide functions while maintaining the basic structure. nih.gov The mature peptide sequences, on the other hand, show greater variability, which is likely driven by the different ecological pressures faced by various ant species. plos.orgnih.gov This diversification results in a wide array of peptides with different biological activities, tailored to the specific defensive and predatory needs of each species. researchgate.net

Intraspecific and Interspecific Variations in this compound Expression

The expression of this compound and its related peptides can vary both within a single species and between different species. These variations are influenced by genetic factors and the specific ecological niche of the ant population. nih.govresearchgate.net

Studies on Pachycondyla ants have shown that while there can be minor qualitative variations in venom composition between individuals of the same colony, the more significant differences are quantitative, relating to the abundance of specific peptides. researchgate.net Interspecific variation is more pronounced, with different species exhibiting distinct venom profiles. nih.gov This variation is a result of the evolutionary adaptation of each species to its environment. myrmecologicalnews.org The analysis of venom from different Myrmecia species, for example, would likely reveal variations in the expression levels and sequences of pilosulin-like peptides, reflecting their divergent evolutionary paths.

Table of Pilosulin-like Peptides in Different Ant Species

Species Subfamily Peptide Family Reference
Myrmecia pilosula Myrmeciinae Pilosulin mdpi.commdpi.comresearchgate.netresearchgate.netresearchgate.netnih.govuniprot.orgwikipedia.orgnih.govnih.gov
Dinoponera quadriceps Ponerinae Pilosulin-like plos.orgnih.govmdpi.com
Odontomachus monticola Ponerinae Pilosulin-like researchgate.netresearchgate.netinnovareacademics.in
Tetramorium bicarinatum Myrmicinae Pilosulin-related nih.govresearchgate.net

Future Directions and Research Frontiers for Pilosulin 3

Elucidation of Novel Pilosulin 3 Biological Pathways and Targets

Future research on this compound is poised to uncover novel biological pathways and molecular targets, expanding our understanding of its mechanism of action beyond its currently known effects. While it is recognized as a major allergen, recent studies have highlighted its potential as an anticancer agent. mdpi.comresearchgate.net

Key research areas include:

Anticancer Mechanisms: this compound has demonstrated concentration-dependent cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). mdpi.comresearchgate.net It induces a significant G2/M cell cycle arrest, particularly when combined with radiation, suggesting a cytostatic effect. mdpi.comresearchgate.net However, it does not appear to enhance cell killing by irradiation or significantly induce apoptosis on its own. mdpi.com Future investigations should focus on identifying the specific molecular players involved in this cell cycle arrest. The peptide's high selectivity for cancer cells over normal cells, as predicted by in silico screening, warrants further in-vivo validation to understand the underlying targeting mechanisms. mdpi.comresearcher.life

Histamine (B1213489) Release and Allergic Response: this compound is a potent histamine-releasing peptide from rat peritoneal mast cells, a key characteristic of its role as an allergen. researchgate.net The precise receptor and signaling cascade it triggers in mast cells remain to be fully elucidated. Understanding this pathway is crucial for developing strategies to mitigate allergic reactions to ant stings.

Antimicrobial Activity: this compound exhibits antimicrobial properties against certain bacteria. researchgate.net The structural basis for its antimicrobial action, likely involving membrane disruption, is an area for further exploration. unesp.br Identifying the specific lipid or protein components of bacterial membranes that this compound interacts with could lead to the development of novel antibiotics.

A summary of the cytotoxic effects of this compound on breast cancer cell lines is presented below:

Cell LineIC25 (µM)IC50 (µM)Effect with Radiation (4 Gy)Reference
MCF-70.010.5G2/M cell cycle arrest mdpi.comresearcher.life
MDA-MB-2310.010.5G2/M cell cycle arrest mdpi.comresearcher.life

Advanced Structural-Functional Correlates of this compound and its Variants

The biological activity of this compound is intrinsically linked to its unique structure. It is a heterodimeric peptide, meaning it is composed of two different peptide chains linked together. researchgate.net

Key structural features and their functional implications for future research include:

Primary and Quaternary Structure: this compound is characterized as a 74-amino-acid precursor peptide. researchgate.net The mature form is a heterodimer. researchgate.net A variant, known as this compound.1, is also a heterodimer composed of Pilosulin 3a and a variant of Pilosulin 3b. researchgate.net The covalent linkage, likely disulfide bonds given the presence of cysteine residues, is crucial for its stability and activity. researchgate.netresearchgate.net Advanced techniques like cryo-electron microscopy could provide high-resolution structures of this compound in complex with its biological targets.

Amino Acid Composition: The peptide is rich in hydrophobic and basic amino acids, which is a common feature of many membrane-acting peptides, including antimicrobial and cytotoxic peptides. researchgate.net The positive charge facilitates interaction with negatively charged cell membranes, while hydrophobicity drives insertion into the lipid bilayer. plos.org

Structure-Function of Variants: The existence of variants like this compound.1 suggests a natural diversity that could be exploited. researchgate.net Comparative studies of the biological activities of different this compound variants can provide insights into which structural motifs are critical for specific functions, such as cytotoxicity versus allergenicity.

The table below summarizes the known structural characteristics of this compound and its precursor:

FeatureDescriptionReference
Precursor Peptide74 amino acids researchgate.net
Mature FormHeterodimer researchgate.net
Key Amino AcidsRich in hydrophobic and basic amino acids researchgate.net
Cysteine ResiduesPresent, suggesting disulfide bonding researchgate.net
VariantThis compound.1 (heterodimer of Pilosulin 3a and a Pilosulin 3b variant) researchgate.net

Development of Innovative Research Methodologies for this compound Investigation

Advancements in research methodologies are crucial for unlocking the full potential of this compound. Past research has relied on a combination of molecular cloning, peptide sequencing, and in vitro assays. researchgate.netresearchgate.net

Future research will benefit from the application of:

Transcriptomics and Peptidomics: These "omics" approaches have been instrumental in identifying Pilosulin peptides and their variants in ant venom. mdpi.com Continued use of these techniques on different Myrmecia species could reveal a wider array of Pilosulin-like peptides with potentially novel activities. mdpi.com

In Silico Screening and Molecular Docking: Computational methods have been used to predict the anticancer and low hemolytic activity of this compound. mdpi.com More sophisticated molecular dynamics simulations can be employed to model the interaction of this compound with cell membranes and potential intracellular targets, guiding the design of more potent and selective analogs.

Synthetic Peptide Chemistry: The ability to chemically synthesize this compound and its variants is essential for detailed structure-activity relationship studies. researchgate.net This allows for the creation of modified peptides with enhanced stability, reduced allergenicity, or increased target specificity.

Advanced Imaging Techniques: High-resolution imaging techniques, such as confocal microscopy with fluorescently labeled this compound, can be used to visualize its interaction with cancer cells in real-time, providing insights into its mechanism of membrane disruption or cellular uptake.

Theoretical Implications of this compound Research for Peptide Biochemistry and Toxinology

The study of this compound has broader theoretical implications for the fields of peptide biochemistry and toxinology.

Evolution of Venom Peptides: Pilosulins exhibit low structural homology to other Hymenoptera venom peptides, suggesting a unique evolutionary trajectory. mdpi.com Studying the Pilosulin family can provide insights into the molecular evolution of venom components and the diversification of their biological functions.

Peptide-Membrane Interactions: As a membrane-active peptide, this compound serves as a model for understanding the fundamental principles of how peptides interact with and disrupt lipid bilayers. This knowledge is applicable to the design of other membrane-targeting drugs, such as antimicrobial and anticancer agents. researchgate.net

From Toxin to Therapeutic: this compound exemplifies the "toxin-to-drug" paradigm. plos.org Its journey from a component of ant venom to a potential anticancer lead compound highlights the value of exploring natural sources for novel therapeutic agents. The challenge lies in separating its desirable cytotoxic effects from its undesirable allergenic properties, a key area for future peptide engineering.

Q & A

Q. What experimental methodologies are recommended for assessing Pilosulin 3’s cytotoxic effects in cancer cell lines?

  • Answer : Use standardized assays such as the MTT assay for viability and clonogenic survival tests to quantify cytotoxicity. Ensure dose-response curves are generated across physiologically relevant concentrations (e.g., 0.01–10 µM). Include controls for solvent effects (e.g., DMSO) and validate results with flow cytometry for apoptosis/necrosis markers (Annexin V/PI). Cell lines should be selected based on receptor status (e.g., estrogen receptor-positive MCF-7 vs. triple-negative MDA-MB-231) to evaluate tissue-specific responses .

Q. How should researchers design studies to evaluate this compound’s structural stability under experimental conditions?

  • Answer : Employ circular dichroism (CD) spectroscopy to monitor secondary structure changes (e.g., α-helix or β-sheet content) in varying pH and temperature conditions. Pair this with mass spectrometry to confirm peptide integrity post-experiment. Stability assays should replicate physiological conditions (e.g., 37°C, serum-containing media) to ensure translational relevance .

Q. What criteria should guide the selection of cell lines for studying this compound’s biological activity?

  • Answer : Prioritize cell lines with well-characterized genetic profiles (e.g., ATCC-validated models) and relevance to the target pathology. For example, MCF-7 (hormone-sensitive) and MDA-MB-231 (metastatic) are ideal for breast cancer studies. Document passage numbers and culture conditions to minimize variability .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s role as a cytotoxic agent versus a radioprotectant?

  • Answer : Contextualize results by analyzing dose-dependent effects and experimental endpoints. For instance, low doses (0.01 µM) may upregulate pro-survival pathways (e.g., NF-κB), while higher doses induce apoptosis via mitochondrial disruption. Use transcriptomics (RNA-seq) and proteomics to map signaling cascades under varying conditions. Contradictions may reflect cell-type-specific responses or assay sensitivity thresholds .

Q. What statistical frameworks are optimal for analyzing synergistic interactions between this compound and radiotherapy?

  • Answer : Apply the Chou-Talalay combination index (CI) model to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1). Pair this with isobolographic analysis to validate dose reductions. Ensure power calculations are performed a priori to detect significant differences in survival curves (e.g., log-rank tests for clonogenic assays) .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate research questions on this compound’s mechanism of action?

  • Answer :
  • Feasible : Design studies using CRISPR/Cas9 knockout models to identify target genes (e.g., ion channels or apoptosis regulators).
  • Novel : Investigate understudied pathways, such as this compound’s interaction with extracellular matrix proteins.
  • Ethical : Adhere to NIH guidelines for preclinical studies, including ARRIVE criteria for animal models .

Q. What in vivo models are most suitable for validating this compound’s therapeutic potential?

  • Answer : Use immunocompromised mice (e.g., NOD/SCID) xenografted with human cancer cells. Include control groups for radiation alone, peptide alone, and combination therapy. Monitor toxicity via serum biomarkers (ALT/AST for liver, BUN/creatinine for kidneys). Histopathological analysis of tumors and normal tissues is critical for safety assessment .

Data Interpretation and Reproducibility

Q. How should researchers address variability in this compound’s activity across independent studies?

  • Answer : Standardize peptide sourcing (e.g., recombinant vs. synthetic batches) and purity thresholds (>95% by HPLC). Report storage conditions (lyophilized vs. solution) and reconstitution protocols. Use public databases (e.g., PubChem) to document structural identifiers and batch-specific data .

Q. What meta-analytical approaches can synthesize conflicting findings on this compound’s efficacy?

  • Answer : Perform systematic reviews using PRISMA guidelines to aggregate data from preclinical studies. Subgroup analyses can stratify results by cancer type, dosing regimen, or experimental endpoints. Address publication bias via funnel plots and Egger’s regression .

Ethical and Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines when studying this compound in animal models?

  • Answer : Follow the ARRIVE 2.0 guidelines for reporting animal studies, including sample size justification, randomization, and blinding. Obtain approval from institutional animal care committees (IACUC). Publish negative results to avoid selective reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.